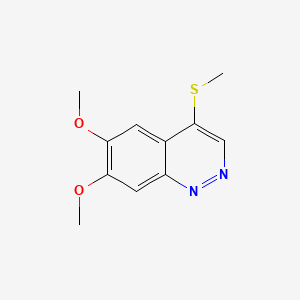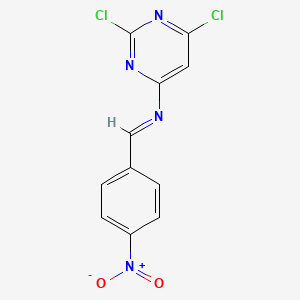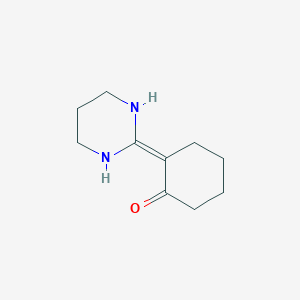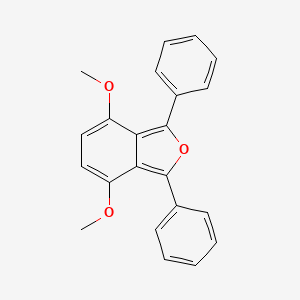
4,7-Dimethoxy-1,3-diphenyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-1,3-diphenylisobenzofuran is an organic compound belonging to the class of isobenzofurans It is characterized by the presence of two methoxy groups at the 4 and 7 positions and two phenyl groups at the 1 and 3 positions of the isobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-diphenylisobenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxyphthalic anhydride and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide reacts with 4,7-dimethoxyphthalic anhydride to form a lactol intermediate.
Cyclization: The lactol intermediate undergoes cyclization in the presence of a dehydrating agent, such as sulfuric acid, to yield 4,7-Dimethoxy-1,3-diphenylisobenzofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethoxy-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,7-Dimethoxy-1,3-diphenylisobenzofuran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-1,3-diphenylisobenzofuran involves its interaction with molecular targets and pathways:
Singlet Fission: The compound can undergo singlet fission, where a singlet excited state splits into two triplet states, enhancing the efficiency of solar cells.
Fluorescent Probing: It acts as a fluorescent probe by reacting with ROS, leading to fluorescence quenching, which can be measured to quantify ROS levels.
Comparaison Avec Des Composés Similaires
1,3-Diphenylisobenzofuran: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Shares the methoxy groups but has a different core structure, leading to different chemical properties and applications.
Uniqueness: 4,7-Dimethoxy-1,3-diphenylisobenzofuran is unique due to its combination of methoxy and phenyl groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in research areas such as singlet fission and ROS detection.
Propriétés
Numéro CAS |
89449-71-8 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4,7-dimethoxy-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-13-14-18(24-2)20-19(17)21(15-9-5-3-6-10-15)25-22(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
GHZHBVJLVOLLEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=C(OC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)


![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
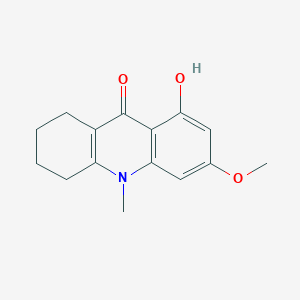


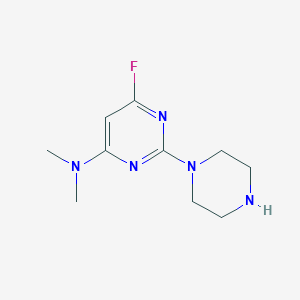
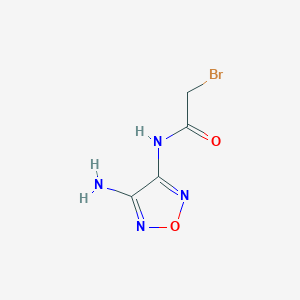
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
